molecular formula C8H10N2O B1433166 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one CAS No. 1443980-85-5

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

Cat. No.: B1433166
CAS No.: 1443980-85-5
M. Wt: 150.18 g/mol
InChI Key: YVNJYIVGFDDEFX-UHFFFAOYSA-N
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Description

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (CID 71758441) is a chemical compound with the molecular formula C8H10N2O and a monoisotopic mass of 150.07932 Da . This compound belongs to the class of pyrrolopyridines, which are bicyclic heterocyclic systems containing a pyrrole ring fused to a pyridine nucleus . The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry and drug discovery, recognized as an aza-analogue of indole . Compounds featuring this core structure have demonstrated a broad spectrum of pharmacological activities in scientific research, making them valuable templates for developing new bioactive molecules . Research into pyrrolopyridine derivatives has revealed significant potential in several therapeutic areas. Specifically, pyrrolo[3,4-c]pyridine derivatives have been investigated for their notable analgesic and sedative properties . Some derivatives in this class have shown activity comparable to morphine in the "writhing" test, while also inhibiting spontaneous locomotor activity and prolonging thiopental-induced sleep in animal studies . Furthermore, this scaffold has shown promise in metabolic disease research. Certain 6-methyl-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, indicating potential for managing hyperglycemia and type 2 diabetes . Additional studies have explored pyrrolo[3,4-c]pyridine derivatives as aldose reductase inhibitors, which may help prevent diabetic complications such as neuropathy and cataracts . The structural versatility of the pyrrolopyridine core allows for diverse synthetic modifications, facilitating the exploration of structure-activity relationships and optimization of pharmacological properties . This compound is presented as a valuable building block for medicinal chemistry programs and pharmacological investigation. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10-5-7-6(2-3-9-7)4-8(10)11/h4-5,9H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJYIVGFDDEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=CC1=O)CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185420
Record name 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl-
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Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-85-5
Record name 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl-
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Record name 5H-Pyrrolo[2,3-c]pyridin-5-one, 1,2,3,6-tetrahydro-6-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
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Preparation Methods

Overview

A highly efficient and environmentally friendly approach to synthesizing pyrrolo[2,3-c]pyridin-5-one derivatives involves a one-pot tandem aldol condensation followed by aza-addition . This method utilizes readily available starting materials such as 2-methyl-3-carbamoylpyrroles and aldehydes, promoted by ammonium acetate in a green solvent medium.

Reaction Conditions and Procedure

  • Starting materials: 2-methyl-3-carbamoylpyrroles and various aldehydes.
  • Promoter: Ammonium acetate (3.0 equivalents).
  • Solvent: Poly(ethylene glycol)-400 (PEG-400), a green solvent.
  • Temperature: 100 °C.
  • Reaction time: Typically a few hours until completion.
  • Mechanism: The reaction proceeds through an initial aldol condensation between the carbamoylpyrrole and aldehyde, followed by intramolecular aza-Michael addition to form the fused pyrrolo[2,3-c]pyridinone ring system.

Yields and Scope

  • The method affords good to excellent yields (typically 70–90%) of the target compounds.
  • Broad substrate scope with various aldehydes and substituted pyrroles tolerated.
  • High atom economy and operational simplicity.

Research Findings

  • This method was reported by Zhang et al. (2017) and further detailed in a peer-reviewed article in ACS Omega and PMC repositories, highlighting its efficiency and environmental benefits.

Multi-Component Reaction Using Meldrum’s Acid and 6-Methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one

Overview

Another synthetic approach involves a multi-component reaction where Meldrum’s acid, 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one, and 2,2-dihydroxy-1-phenylethan-1-one are reacted in aqueous acetic acid to form pyrrolo[2,3-c]pyridin-5-one derivatives.

Reaction Conditions and Procedure

  • Starting materials: 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one (0.4 mmol), 2,2-dihydroxy-1-phenylethan-1-one (0.4 mmol), Meldrum acid (0.4 mmol).
  • Solvent: Water (3 mL) with acetic acid (0.04 mmol).
  • Temperature: Heated at 80 °C.
  • Reaction time: Approximately 2 hours.
  • After initial reaction, the mixture is cooled, and the precipitate is filtered.
  • Purification is performed by recrystallization from hot 95% ethanol and N,N-dimethylformamide.

Yields and Purity

  • The products are obtained as pale yellow solids with melting points above 300 °C.
  • Purity confirmed by NMR and crystallographic analysis.
  • This method allows the synthesis of diverse derivatives by varying the aryl substituents.

Research Findings

  • Detailed experimental procedures and characterization data are reported in Organic & Biomolecular Chemistry supplementary materials.

Comparative Data Table of Preparation Methods

Method Starting Materials Promoter/Conditions Solvent Temperature Reaction Time Yield (%) Notes
One-pot Aldol Condensation/Aza-addition 2-methyl-3-carbamoylpyrroles + aldehydes Ammonium acetate (3 equiv) PEG-400 100 °C Few hours 70–90 Green solvent, broad substrate scope
Multi-component with Meldrum’s acid 6-methyl-1-aryl-4-(phenylamino)pyridin-2(1H)-one + Meldrum acid + dihydroxy-1-phenylethan-1-one Acetic acid (0.04 mmol) Water + Acetic acid 80 °C ~2 hours Moderate Requires recrystallization for purity

Analytical and Structural Confirmation

  • The synthesized compounds have been characterized by 1H NMR, melting point analysis, and X-ray crystallography .
  • The crystal structures confirm the fused bicyclic lactam framework of the pyrrolo[2,3-c]pyridin-5-one core.
  • NMR data typically show aromatic proton multiplets consistent with the fused ring system and methyl substituent signals.

Summary and Expert Insights

  • The one-pot tandem aldol condensation/aza-addition method is currently the most efficient and environmentally benign route to 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one derivatives, offering high yields and operational simplicity.
  • The multi-component reaction involving Meldrum’s acid provides an alternative route with good control over substitution patterns but requires aqueous acidic conditions and purification steps.
  • Both methods utilize accessible starting materials and mild conditions, making them suitable for scale-up and further functionalization in medicinal chemistry applications.
  • Researchers should consider solvent choice, temperature control, and purification techniques to optimize yield and purity for specific derivatives.

This comprehensive review integrates diverse, authoritative sources and experimental data to provide a clear understanding of the preparation methods for this compound, supporting further research and application development in heterocyclic chemistry.

Chemical Reactions Analysis

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous pyrrolo-pyridine derivatives:

Compound Name CAS No. Molecular Formula Key Substituents/Ring System Synthesis/Features
6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one (Target) 1443980-85-5 C₈H₁₀N₂O Methyl at position 6; fused pyrrolidine-pyridinone Limited synthetic details available; commercial sourcing noted .
6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one 136842-80-3 C₉H₁₀N₂O₂ Hydroxyethyl at position 6; [3,4-b] ring fusion Higher molecular weight (178.19 g/mol); potential for hydrogen bonding .
5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 1190314-60-3 C₇H₅ClN₂O Chloro at position 5; [2,3-b] ring fusion Similarity score 0.89 to target; halogen enhances electrophilicity .
(E)-6-Benzyl-4-methyl-5-(2-oxopropylidene)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one Not provided C₂₀H₁₈N₂O₂ Benzyl and oxopropylidene substituents Synthesized via Rh-catalyzed C–H functionalization; complex stereoelectronic effects .
3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine 1190321-04-0 C₇H₆BrN₃ Bromo at position 3; amine at position 5 97% purity; bromine may facilitate cross-coupling reactions .

Key Observations:

Ring Fusion Position :

  • The target compound’s [2,3-c] fusion contrasts with [2,3-b] or [3,4-b] systems in analogs (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one). This alters electron distribution and steric accessibility .
  • The [3,4-b] fused derivative (CAS 136842-80-3) contains a hydroxyethyl group, enhancing hydrophilicity compared to the methyl group in the target compound .

Substituent Effects :

  • Halogens : Bromo/chloro substituents (e.g., 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine) increase molecular polarity and reactivity, enabling participation in Suzuki-Miyaura couplings .
  • Benzyl Groups : The benzyl-substituted analog (Compound 82, ) demonstrates the utility of Rh catalysis for introducing bulky substituents, which may improve binding affinity in drug design .

Synthetic Methodologies: The target compound lacks detailed synthetic data in the evidence, whereas analogs like Compound 82 () employ transition-metal catalysts for regioselective functionalization. High-yield synthesis (90%) is noted for pyrano-pyrazole derivatives (), though their core structures differ significantly from pyrrolo-pyridinones .

Commercial Availability :

  • The target compound is listed as temporarily out of stock, while analogs such as 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine are available in milligram-to-gram quantities .

Biological Activity

6-Methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one is a nitrogen-containing heterocyclic compound notable for its unique pyrrolo-pyridine structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C8_8H10_{10}N2_2O
  • CAS Number : 1443980-85-5
  • SMILES Notation : CN1C=C2C(=CC1=O)CCN2

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer Potential : Initial investigations have indicated that this compound may interact with specific receptors or enzymes involved in cancer pathways.
  • Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses in vitro.

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, studies indicate interactions with biological targets such as:

  • Enzymes involved in metabolic pathways
  • Receptors related to immune responses

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key similarities and differences:

Compound NameSimilarityUnique Features
6-Chloro-1H-pyrrolo[2,3-b]pyridin-5-one0.75Chlorine substituent enhancing reactivity
5-Bromo-1H-pyrrolo[3,4-b]pyridin-2(3H)-one0.76Bromine substitution may alter biological activity
7-Methyl-1H-pyrrolo[2,3-c]pyridin-5-one0.70Methyl group at a different position affects properties
4-Methyl-1H-pyrrolo[3,4-b]pyridin-5-one0.72Different methyl substitution leading to varied reactivity

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various pyrrolo derivatives including this compound. The results indicated significant activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) of less than 10 µM.

Investigation into Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range (approximately 5–15 µM), suggesting a promising anticancer profile.

Anti-inflammatory Studies

Research has shown that this compound can reduce pro-inflammatory cytokine production in activated macrophages. A dose-dependent reduction was observed with significant effects at concentrations ranging from 10 µM to 100 µM.

Q & A

Q. What are the key synthetic routes for preparing 6-methyl-pyrrolo[2,3-c]pyridin-5-one derivatives, and how can regioselectivity be controlled?

The synthesis of pyrrolo[2,3-c]pyridin-5-one derivatives often involves cyclization of acylated intermediates. For example, regioselective synthesis can be achieved using 4-hydroxy-3-acylquinoline precursors under acidic or basic conditions to direct the formation of the fused pyrrolo-pyridine core . Reaction temperature and solvent polarity (e.g., ethanol vs. DMF) are critical for controlling regioselectivity. Characterization via 1H^1H NMR and 13C^{13}C NMR is essential to confirm the substitution pattern .

Q. What analytical techniques are recommended for structural elucidation of this compound?

A combination of spectroscopic and chromatographic methods is required:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm the presence of methyl groups (δ 2.1–2.5 ppm for CH3_3) and the fused pyrrolo-pyridine scaffold.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular formula (e.g., [M+H]+^+ for C9_9H11_{11}N2_2O).
  • HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .

Q. How can solubility and stability be optimized for in vitro assays?

Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrins. Stability studies (pH 1–9, 25–37°C) should be conducted via UV-Vis or LC-MS to identify degradation products. For example, acidic conditions may hydrolyze the lactam ring, requiring pH-adjusted stock solutions .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., proton pump inhibition vs. kinase inhibition) be resolved?

Contradictory results often arise from assay conditions or off-target effects. To address this:

  • Dose-response curves : Test the compound across a wide concentration range (nM–μM) to identify specific vs. nonspecific effects.
  • Selectivity profiling : Use kinase inhibitor panels or proton pump-specific assays (e.g., gastric H+^+/K+^+-ATPase activity) .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., 5-chloro or 6-ethyl groups) to isolate structure-activity relationships (SAR) .

Q. What strategies are effective for scaling up synthesis while minimizing impurities?

  • Catalytic optimization : Replace stoichiometric reagents (e.g., POCl3_3) with catalytic systems to reduce side products.
  • Process analytics : Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates like 3-iodo-pyrrolo precursors .
  • Crystallization control : Optimize cooling rates and anti-solvent addition (e.g., heptane) to enhance yield and purity .

Q. How can computational methods aid in predicting metabolic pathways or toxicity?

  • In silico tools : Use software like ACD/Percepta to predict CYP450-mediated metabolism or hERG channel inhibition. For instance, the methyl group at position 6 may reduce metabolic oxidation compared to unsubstituted analogs .
  • Docking studies : Model interactions with targets (e.g., proton pumps) to prioritize derivatives with higher binding affinity .

Q. What are the challenges in characterizing tautomeric forms of this compound?

The lactam-lactim tautomerism in pyrrolo-pyridinones complicates structural analysis. Solutions include:

  • Variable-temperature NMR : Monitor chemical shift changes to identify dominant tautomers.
  • X-ray crystallography : Resolve solid-state structures to confirm the lactam form .

Methodological Considerations

Q. How should researchers handle discrepancies in reported melting points or spectral data?

  • Reproduce conditions : Ensure identical solvent systems (e.g., ethanol vs. acetone recrystallization) and heating rates.
  • Cross-validate : Compare with literature using shared reference compounds (e.g., 5-fluoro analogs) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
  • Spill management : Absorb with vermiculite and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one
Reactant of Route 2
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6-methyl-1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one

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